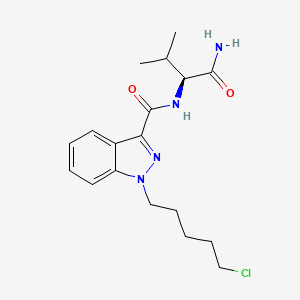

5-Chloro-AB-PINACA

説明

5-クロロ AB-PINACA は、合成カンナビノイドであり、カンナビノイドのクラスで、大麻の活性成分であるデルタ-9-テトラヒドロカンナビノール(THC)の効果を模倣するように設計されています。 これらの化合物は、多くの場合、向精神薬的特性のために研究や法医学的な用途で使用されます 。 5-クロロ AB-PINACA の化学構造には、ペンチル基の末端炭素に塩素原子を付加したインダゾールベースが含まれています .

準備方法

5-クロロ AB-PINACA の合成は、インダゾールコアの調製から始まり、いくつかのステップが必要です。合成経路には通常以下が含まれます。

インダゾールコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化することにより行われます。

クロロペンチル基の導入: クロロペンチル基は、求核置換反応によって導入されます。

カルバモイル化: 最終ステップでは、インダゾールコアにカルバモイル基を付加します

工業生産方法には、これらのステップの最適化が含まれる場合があり、収率と純度を高めるために、多くの場合、自動合成機器と厳格な品質管理対策が使用されます。

化学反応の分析

5-クロロ AB-PINACA は、さまざまな化学反応を起こし、以下を含む:

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができます。

還元: 還元反応には、水素化リチウムアルミニウムなどの試薬が関与する可能性があります。

これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、炭素上のパラジウムなどの触媒、および最適な反応速度を確保するための温度制御が含まれます。これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学的研究アプリケーション

5-クロロ AB-PINACA は、主に、合成カンナビノイドが人体に与える影響を研究するための科学研究で使用されています。その用途には以下が含まれます。

化学: 合成カンナビノイドの同定と定量のための分析化学における参照標準として使用されます。

生物学: 脳における合成カンナビノイドとカンナビノイド受容体の相互作用を調査する研究で使用されます。

医学: 潜在的な治療的用途に関する研究ですが、向精神薬的効果があるため、その使用は限られています。

科学的研究の応用

5-Chloro AB-PINACA is primarily used in scientific research to study the effects of synthetic cannabinoids on the human body. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Employed in studies investigating the interaction of synthetic cannabinoids with cannabinoid receptors in the brain.

Medicine: Research into potential therapeutic applications, although its use is limited due to its psychoactive effects.

Industry: Utilized in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples

作用機序

5-クロロ AB-PINACA は、主に脳の CB1 受容体に結合することにより、その効果を発揮します。この結合は THC の作用を模倣し、向精神薬的効果をもたらします。 関与する分子経路には、G タンパク質共役受容体の活性化が含まれ、これは神経伝達物質の放出を調節し、さまざまな生理学的プロセスに影響を与えます .

6. 類似の化合物との比較

5-クロロ AB-PINACA は、AB-PINACA、5-フルオロ AB-PINACA、AB-CHMINACA などの他の合成カンナビノイドに似ています。 それは、ペンチル基に塩素原子が存在するため、独自であり、結合親和性と効力に影響を与える可能性があります 。類似の化合物には以下が含まれます。

AB-PINACA: 塩素原子が欠如しており、薬理学的特性が異なります。

5-フルオロ AB-PINACA: 塩素ではなくフッ素原子を含んでおり、化学的挙動に影響を与えます。

AB-CHMINACA: インダゾールコアに異なる置換パターンを持つ別の合成カンナビノイドです

類似化合物との比較

5-Chloro AB-PINACA is similar to other synthetic cannabinoids such as AB-PINACA, 5-Fluoro AB-PINACA, and AB-CHMINACA. it is unique due to the presence of the chlorine atom on the pentyl group, which may influence its binding affinity and potency . Similar compounds include:

AB-PINACA: Lacks the chlorine atom, resulting in different pharmacological properties.

5-Fluoro AB-PINACA: Contains a fluorine atom instead of chlorine, affecting its chemical behavior.

AB-CHMINACA: Another synthetic cannabinoid with a different substitution pattern on the indazole core

生物活性

5-Chloro-AB-PINACA is a synthetic cannabinoid that has gained attention due to its potent psychoactive effects and its presence in illegal herbal products. As a derivative of AB-PINACA, it is classified under the indazole carboxamide family of cannabinoids. Understanding its biological activity is crucial for assessing its pharmacological profile, potential therapeutic uses, and risks associated with its consumption.

Chemical Structure and Properties

This compound (CAS No. 1801552-02-2) features a chlorinated indazole structure, which contributes to its binding affinity and activity at cannabinoid receptors. Its chemical formula is C_16H_19ClN_2O, and it exhibits high lipophilicity, which influences its absorption and distribution in biological systems.

Pharmacodynamics

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. Studies have demonstrated that it has a higher potency at the CB2 receptor compared to the CB1 receptor. The efficacy and potency of this compound can be quantified using parameters such as EC50 (the concentration of the drug that produces 50% of its maximum effect) and Emax (the maximum effect achievable by the drug).

| Parameter | Value |

|---|---|

| Potency (CB1) | Moderate |

| Potency (CB2) | High |

| EC50 (CB1) | TBD |

| EC50 (CB2) | TBD |

Metabolism and Excretion

The metabolism of this compound occurs primarily in the liver, where it undergoes extensive biotransformation. Key metabolic pathways include:

- Hydrolysis : Conversion to carboxylic acid derivatives.

- Hydroxylation : Addition of hydroxyl groups at various positions on the indazole ring.

- Glucuronidation : Conjugation with glucuronic acid for enhanced solubility.

Research has identified multiple metabolites, with significant pathways involving carboxylesterase enzymes. A study documented 26 metabolites in human subjects exposed to AB-PINACA, indicating a complex metabolic profile that may influence both pharmacokinetics and pharmacodynamics .

Toxicological Profile

The toxicological effects of this compound include:

- Psychotropic Effects : Similar to THC, users report hallucinations, altered perception, anxiety, and paranoia.

- Physiological Effects : Increased heart rate, dizziness, nausea, and vomiting have been observed in users.

- Potential for Abuse : Due to its psychoactive properties, there is a significant risk of dependence and abuse.

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Case Study on Acute Toxicity : A report described a patient presenting with severe agitation and tachycardia after consumption of herbal products containing synthetic cannabinoids including this compound. Urine analysis confirmed the presence of the compound along with several metabolites .

- Metabolic Study : In a controlled study involving human liver microsomes, researchers evaluated the metabolic stability of this compound. The findings indicated rapid clearance with an in vitro half-life of approximately 18 minutes .

- Drug Interaction Study : Investigations into the interaction between this compound and cytochrome P450 enzymes revealed significant inhibition of CYP2C8 and CYP3A4 activities, suggesting potential for drug-drug interactions that could affect the metabolism of co-administered medications .

特性

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPMALPMUYUYES-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016737 | |

| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801552-02-2 | |

| Record name | 5-Chloro-AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Q075Q5LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the prevalence of 5-chloro-AB-PINACA in Italy based on the available research?

A1: Research suggests that while this compound is present in the Italian illicit drug market, its consumption appears to be relatively low. A study analyzing hair samples from 847 individuals in Northern Italy found only two instances of this compound []. This low prevalence was also observed for other NPS, suggesting that while these substances exist within the market, their actual use might not be as widespread as perceived.

Q2: What analytical methods were used to identify this compound in the Italian study?

A2: The researchers utilized a highly sensitive and specific method called Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify this compound in hair samples []. This technique is widely regarded for its ability to detect trace amounts of substances within complex biological matrices. The researchers validated their method according to international guidelines, ensuring the accuracy and reliability of their findings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。